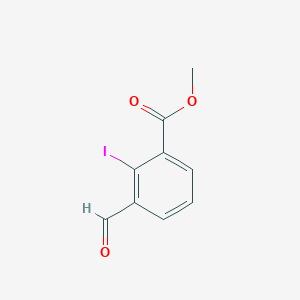
Methyl 3-formyl-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-formyl-2-iodobenzoate: is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and formyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-formylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-formyl-2-iodobenzoate can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted by various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Methyl 3-carboxy-2-iodobenzoate.
Reduction: Methyl 3-hydroxymethyl-2-iodobenzoate.
Substitution: Methyl 3-formyl-2-substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-formyl-2-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also be used in the development of radiolabeled compounds for imaging studies.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3-formyl-2-iodobenzoate involves its reactivity due to the presence of the formyl and iodine substituents. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Methyl 2-iodobenzoate: Similar structure but lacks the formyl group, making it less reactive in certain types of reactions.
Methyl 3-iodobenzoate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 3-formylbenzoate:
Uniqueness: Methyl 3-formyl-2-iodobenzoate is unique due to the presence of both formyl and iodine substituents on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Propiedades
Número CAS |
921620-76-0 |
|---|---|
Fórmula molecular |
C9H7IO3 |
Peso molecular |
290.05 g/mol |
Nombre IUPAC |
methyl 3-formyl-2-iodobenzoate |
InChI |
InChI=1S/C9H7IO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 |
Clave InChI |
YWRRPTFKNDANCF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


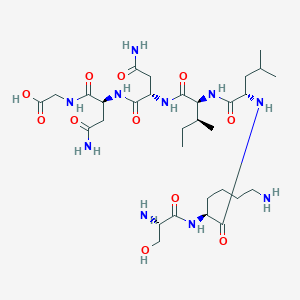
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
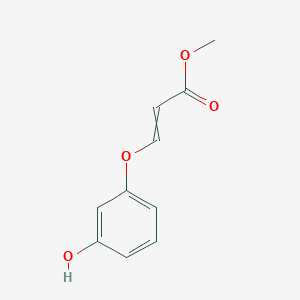
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)

![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
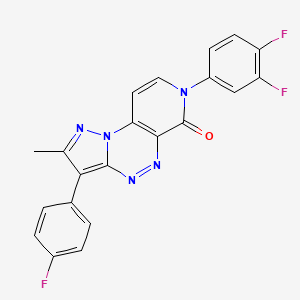
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
![(1R,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B15172885.png)
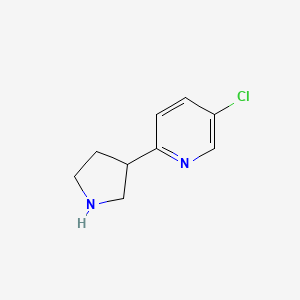
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)


